molecular formula C22H19BrN4O3S B2551849 3-(4-bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111290-70-0

3-(4-bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2551849
CAS No.: 1111290-70-0
M. Wt: 499.38
InChI Key: PDWSSDJTXOLXBT-UHFFFAOYSA-N
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Description

The compound 3-(4-bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine features a pyridazine core substituted with a 4-bromophenyl group at position 3 and a sulfanyl-linked 1,2,4-oxadiazole moiety at position 4. This compound belongs to a class of heterocyclic derivatives widely explored for their bioactivity, particularly in targeting ion channels and enzymes due to their ability to modulate protein-ligand interactions .

Properties

IUPAC Name

5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O3S/c1-3-29-18-10-6-15(12-19(18)28-2)22-24-20(30-27-22)13-31-21-11-9-17(25-26-21)14-4-7-16(23)8-5-14/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWSSDJTXOLXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the bromophenyl group and the oxadiazole moiety. Common reagents used in these reactions include brominating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis involves multi-step protocols to assemble the pyridazine-oxadiazole hybrid structure. Critical steps include:

4-Bromophenyl Group

  • Suzuki Coupling : The bromine atom facilitates palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives.

    • Example: Reaction with phenylboronic acid yields 3-(4-phenylphenyl)pyridazine derivatives .

  • Nucleophilic Aromatic Substitution (NAS) : Electron-withdrawing pyridazine enhances reactivity for substitutions with amines or thiols.

Sulfanyl (S-CH₂) Linker

  • Oxidation : Treatment with H₂O₂ or mCPBA converts the sulfanyl group to sulfone (-SO₂-) or sulfoxide (-SO-), altering electronic properties.

    • Sulfone derivatives show enhanced stability but reduced solubility.

  • Cleavage : Strong reducing agents (e.g., LiAlH₄) break the S-CH₂ bond, yielding pyridazine and oxadiazole fragments.

Oxadiazole Ring

  • Acid/Base Stability : Resists hydrolysis under mild conditions but undergoes ring-opening in concentrated HCl or NaOH to form amides or thioamides .

  • Electrophilic Substitution : The electron-deficient oxadiazole ring reacts with electrophiles (e.g., nitration) at the meta-position relative to the ethoxy group .

Pyridazine Core

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a tetrahydropyridazine, modulating planarity and bioactivity .

  • Halogenation : Electrophilic bromination occurs at the 5-position of pyridazine under FeBr₃ catalysis .

iEDDA Reaction for Pyridazine Formation

BF₃·OEt₂ coordinates to the tetrazine’s N-1, lowering the LUMO energy and enabling cycloaddition with silyl enol ethers. Subsequent nitrogen extrusion generates the pyridazine core (Scheme 1) .

iEDDA Mechanism

Oxadiazole Cyclization

Iodine mediates oxidative cyclization of acylthiosemicarbazides via a two-step process:

  • Thiocarbonyl Activation : Iodine oxidizes the thiol to disulfide, promoting intramolecular cyclization.

  • Dehydration : Loss of H₂O forms the 1,3,4-oxadiazole ring (Scheme 2) .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO and HCN gases (TGA analysis).

  • Photodegradation : UV exposure cleaves the sulfanyl linker, forming pyridazine and oxadiazole radicals (EPR studies).

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C20H20BrN3O3SC_{20}H_{20}BrN_3O_3S, with a molecular weight of approximately 452.36 g/mol. The compound features a pyridazine core, substituted with bromophenyl and oxadiazole moieties, which contribute to its biological activity and chemical reactivity.

Medicinal Chemistry

The compound has shown promise in medicinal applications due to its potential antimicrobial and antitumor activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole possess significant antibacterial properties. For instance, studies have demonstrated that compounds containing oxadiazole rings exhibit activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The presence of the bromophenyl group may enhance the compound's interaction with biological targets, potentially leading to antitumor effects. Preliminary studies suggest that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Materials Science

The unique structural features of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and sensors.

Organic Electronics

Compounds with similar structures have been explored for their electronic properties, which can be harnessed in organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of sulfur and nitrogen heteroatoms can improve charge transport properties .

Corrosion Inhibition

Recent studies have highlighted the potential of this compound as a corrosion inhibitor for metals in acidic environments. The presence of heteroatoms such as nitrogen and sulfur enhances the adsorption of the compound on metal surfaces, forming a protective layer that mitigates corrosion .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives, including variations of the target compound, found that they exhibited minimum inhibitory concentrations (MIC) in the range of 500–1000 μg/mL against standard bacterial strains. This suggests a strong potential for further development into effective antimicrobial agents .

Case Study 2: Corrosion Inhibition Performance

In an experimental setup assessing the corrosion inhibition properties of similar compounds, it was found that these molecules could reduce corrosion rates significantly when applied to mild steel in hydrochloric acid solutions. The results indicated an inhibition efficiency exceeding 80%, demonstrating their potential utility in industrial applications .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several pyridazine and oxadiazole derivatives reported in recent literature. Below is a detailed comparison of its structural features, synthetic accessibility, and physicochemical properties relative to similar compounds.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents on Oxadiazole Molecular Weight (g/mol) Key Data (Yield/Purity)
Target Compound Pyridazine + Oxadiazole 4-Ethoxy-3-methoxyphenyl ~518* N/A
3-(4-Ethylphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine Pyridazine + Oxadiazole 4-Ethylphenyl 402.52 74 mg isolated
3-(4-Methylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine Pyridazine + Oxadiazole 4-(Methylsulfanyl)phenyl 406.53 32 mg isolated
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Pyrazoline N/A ~385 Crystallographic data
4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one Benzoimidazolone + Oxadiazole 4′-Trifluoromethylbiphenyl ~471 55% yield, 99.47% purity

*Estimated based on analogous structures.

Key Observations:

Structural Variations: The target compound’s 4-ethoxy-3-methoxyphenyl substituent distinguishes it from simpler alkyl (e.g., ethyl) or halogenated (e.g., 4-fluorophenyl) analogs. Compared to pyrazoline derivatives (e.g., ), the pyridazine-oxadiazole scaffold offers greater rigidity, which may influence conformational stability and metabolic resistance.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves oxadiazole ring formation via cyclization of amidoxime precursors, followed by sulfanyl group introduction through nucleophilic substitution—a method analogous to procedures in (36% yield for a similar coupling reaction).
  • In contrast, trifluoromethyl-substituted oxadiazoles (e.g., ) require more specialized reagents, leading to moderate yields (55–71%) and higher costs.

However, the ethoxy and methoxy groups may improve solubility compared to nonpolar analogs like the ethylphenyl derivative (402.52 g/mol, ). The sulfanyl linker in the target compound and its analogs (e.g., ) could enhance redox stability compared to ether or amine linkages.

Biological Activity

The compound 3-(4-bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (CAS Number: 1111290-70-0) is a complex organic molecule that incorporates a pyridazine core linked to a 1,2,4-oxadiazole moiety. This structure suggests potential biological activities due to the presence of various functional groups known for their pharmacological properties.

The molecular formula of the compound is C22H19BrN4O3SC_{22}H_{19}BrN_{4}O_{3}S with a molecular weight of 499.4 g/mol. The compound features a bromobenzene ring and an ethoxy-methoxy-substituted phenyl group, which enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole derivatives. For example, derivatives similar to the target compound have shown significant activity against various microorganisms, including Staphylococcus aureus and Candida albicans. The disk diffusion method revealed that certain oxadiazole compounds exhibited minimum inhibitory concentration (MIC) values as low as 15.62 µg/ml against these pathogens, indicating strong antibacterial and antifungal effects .

Anticancer Potential

The oxadiazole moiety is noted for its anticancer activity. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the sulfanyl group in the target compound may enhance its interaction with cellular targets involved in cancer progression .

Analgesic and Anti-inflammatory Effects

Compounds incorporating pyridazine and oxadiazole structures have demonstrated analgesic and anti-inflammatory properties in animal models. For instance, studies utilizing acetic acid-induced writhing tests in mice showed that certain derivatives exhibited significant pain relief comparable to standard analgesics .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components:

  • Oxadiazole Ring : Known for antimicrobial and anticancer activities due to its ability to interact with nucleophilic sites in biological molecules.
  • Pyridazine Core : Contributes to the overall stability and reactivity of the compound.
  • Bromo and Ethoxy Groups : These substituents enhance lipophilicity and may facilitate better membrane penetration, increasing bioavailability.

Case Studies

  • Antimicrobial Testing : In a comparative study of various oxadiazole derivatives, it was found that modifications at specific positions significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity against E. coli and C. albicans.
  • Anticancer Screening : A series of pyridazine derivatives were evaluated for their cytotoxic effects on breast cancer cell lines. The results indicated that compounds similar to the target molecule could induce apoptosis via caspase activation pathways .

Data Table

PropertyValue
Molecular FormulaC22H19BrN4O3SC_{22}H_{19}BrN_{4}O_{3}S
Molecular Weight499.4 g/mol
Antimicrobial Activity (MIC)15.62 µg/ml
Analgesic Activity (in mice)Significant pain relief
Anticancer ActivityInduces apoptosis

Q & A

Q. Methodological resolution :

  • Perform DFT calculations to model solution-state conformers and compare with experimental NMR shifts .
  • Use variable-temperature NMR to detect hindered rotation or tautomerism.
  • Validate purity via HPLC-MS to rule out impurities mimicking spectral anomalies .

What computational approaches are recommended to predict the electronic and steric effects of substituents in this compound?

Level: Advanced
Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the electron-withdrawing bromophenyl group may lower LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) Simulations : Study solvation effects and ligand-protein binding dynamics, particularly for sulfanyl and oxadiazole moieties, which often participate in H-bonding or π-interactions .
  • Docking Studies : Map steric compatibility with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. The ethoxy-methoxyphenyl group’s bulkiness may influence binding pocket accessibility .

How should researchers design bioactivity assays to evaluate this compound’s potential pharmacological effects?

Level: Basic
Answer:
Stepwise approach :

Target selection : Prioritize targets based on structural analogs (e.g., triazolopyridines with antibacterial/antiproliferative activity) .

In vitro screening :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease kits) with IC50 determination.
  • Antimicrobial activity : Follow CLSI guidelines for MIC/MBC testing against Gram-positive/negative strains .

Cytotoxicity profiling : Employ MTT/WST-1 assays on human cell lines (e.g., HEK293, HepG2) to assess selectivity .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only blanks to isolate compound effects.

What statistical methods are appropriate for analyzing variability in bioassay data for this compound?

Level: Advanced
Answer:

  • Randomized block designs : Account for batch-to-batch variability in biological replicates (e.g., cell culture conditions) using split-plot ANOVA .
  • Dose-response modeling : Fit sigmoidal curves (Hill equation) to calculate EC50/IC50 values with 95% confidence intervals. Software like GraphPad Prism or R (drc package) is recommended.
  • Multivariate analysis : Apply PCA or PLS-DA to identify correlated variables (e.g., substituent electronegativity vs. bioactivity) .

Contradiction handling : Use Grubbs’ test to detect outliers and Bayesian hierarchical models to integrate heterogeneous datasets (e.g., conflicting IC50 values across labs) .

How can environmental fate studies be structured to assess this compound’s ecological impact?

Level: Advanced
Answer:
Follow the INCHEMBIOL framework :

Physicochemical profiling : Measure logP (octanol-water partition coefficient), hydrolysis half-life (pH 7–9), and photostability under UV-Vis light.

Biotic/abiotic degradation :

  • Aerobic soil metabolism : Use ¹⁴C-labeled compound to track mineralization rates.
  • Aquatic toxicity : Perform OECD 202 (Daphnia magna) and 203 (fish acute toxicity) tests.

Bioaccumulation potential : Calculate BCF (bioconcentration factor) using in silico tools (EPI Suite) or zebrafish models.

Data interpretation : Compare degradation half-lives with regulatory thresholds (e.g., EPA’s PBT criteria) to prioritize risk mitigation .

What methodological challenges arise in characterizing the sulfanyl-pyridazine linkage, and how can they be addressed?

Level: Advanced
Answer:
Challenges :

  • Oxidative susceptibility : The C–S bond may degrade during HPLC analysis (e.g., in acidic mobile phases). Mitigate by using LC-MS with neutral buffers .
  • Stereochemical ambiguity : The sulfanyl group’s configuration (if chiral) requires chiral chromatography or Mosher ester derivatization.

Q. Advanced techniques :

  • X-ray photoelectron spectroscopy (XPS) : Confirm sulfur oxidation state.
  • 2D NMR (HSQC, HMBC) : Resolve scalar couplings between pyridazine protons and adjacent sulfur atoms .

How can researchers align studies of this compound with broader theoretical frameworks in medicinal chemistry?

Level: Basic
Answer:

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., bromophenyl → chlorophenyl) to map electronic/steric effects on bioactivity .
  • Pharmacophore modeling : Identify critical motifs (e.g., oxadiazole as a hydrogen-bond acceptor) using software like Phase or MOE.
  • Target-driven design : Leverage crystallographic data from proteins with similar ligands (e.g., kinase inhibitors with pyridazine cores) to guide synthesis .

Theoretical grounding : Link hypotheses to established concepts like Lipinski’s Rule of Five or the Baldwin cyclization rules for heterocycles .

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